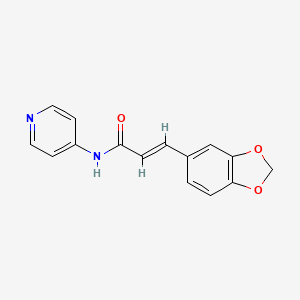
methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group, a carboxylate ester, and a chloromethylphenyl group
準備方法
The synthesis of methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-methylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then cyclized to form the pyrrole ring, followed by esterification to yield the final product . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
化学反応の分析
Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols
科学的研究の応用
Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been found to interfere with photosynthesis in plants by inhibiting the fixation of carbon dioxide . In microbial systems, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to antimicrobial effects .
類似化合物との比較
Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloromethylphenyl group and exhibits antimicrobial activity.
1-(3-chloro-4-methylphenyl)-3-methyl-urea: Similar in structure, this compound is used as a reference standard in food and beverage analysis.
N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea: This compound has a similar aromatic structure and is used in crystallographic studies.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-8-4-5-10(6-12(8)15)16-9(2)11(7-13(16)17)14(18)19-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIPSEFHULMHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5670460.png)


![1-{3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]-4-morpholin-4-ylphenyl}ethanone](/img/structure/B5670474.png)
![5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5670478.png)
![1-(cyclopentylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5670484.png)
![2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5670501.png)
![4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5670503.png)

![1-[4-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5670521.png)

![2-[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-2-carbonyl]-1H-quinolin-4-one](/img/structure/B5670535.png)

![N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5670543.png)
